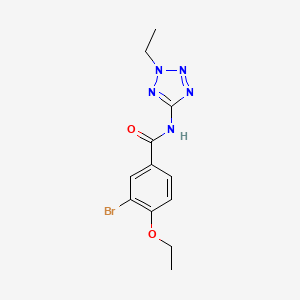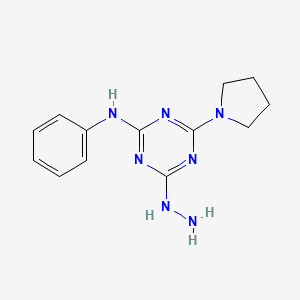
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide, also known as CMA, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. CMA belongs to the class of organic compounds known as acetanilides and is structurally similar to other analgesic drugs such as acetaminophen and aspirin.
Wirkmechanismus
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide exerts its pharmacological effects through its interaction with the endocannabinoid system, specifically through its binding to the CB1 receptor. This results in the activation of various downstream signaling pathways that ultimately lead to the reduction of pain and inflammation.
Biochemical and Physiological Effects
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has been shown to have analgesic, anti-inflammatory, and anti-cancer effects in various animal models. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has a well-defined mechanism of action and has been extensively studied in animal models. However, one limitation of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide. One area of interest is the development of more potent and selective CB1 receptor agonists based on the structure of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide. Additionally, further studies are needed to determine the efficacy of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide in the treatment of various types of cancer in vivo. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide and its potential therapeutic applications.
Synthesemethoden
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has been studied extensively for its potential use as an analgesic and anti-inflammatory agent. In animal models, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has been shown to reduce pain and inflammation through its interaction with the endocannabinoid system. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines in vitro.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-4-6-13(7-5-11)9-17(20)19-15-8-12(2)14(18)10-16(15)21-3/h4-8,10H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDIDSNUIRXFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)


![3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5754181.png)


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5754204.png)

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754226.png)




